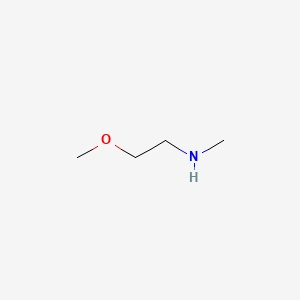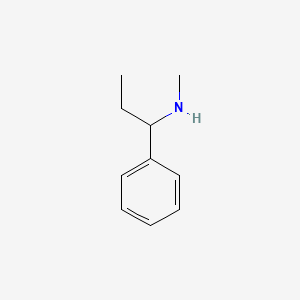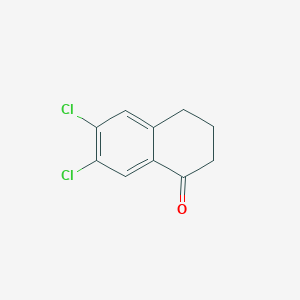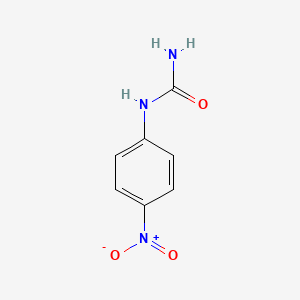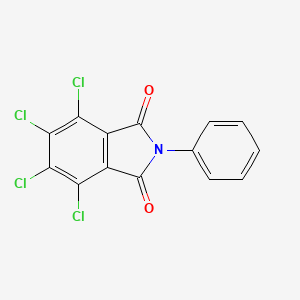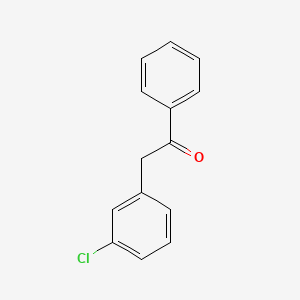
2-(3-Chlorophenyl)-1-phenylethanone
Descripción general
Descripción
2-(3-Chlorophenyl)-1-phenylethanone, also known as 3-chloro-1-phenylethanone, is a chemical compound belonging to the class of organochlorine compounds. It is an aromatic compound, consisting of a phenyl ring with a chlorine atom attached to the 3rd carbon atom. The compound is used in the synthesis of various chemicals and pharmaceuticals, as well as in scientific research applications.
Aplicaciones Científicas De Investigación
Synthetic Methods and Catalysis
A study by Jasia Mahdi et al. (2011) explored the synthesis of (2-chlorophenyl)(phenyl)methanones and 2-(2-chlorophenyl)-1-phenylethanones through Friedel–Crafts acylation of 2-(2-chlorophenyl) acetic acids and 2-chlorocarboxylic acids, respectively, using microwave heating. This method yielded higher ketone yields compared to conventional heating and highlighted the efficiency of FeCl3 as a less toxic catalyst for producing ketones without the need for chromatographic purification Mahdi, Ankati, Gregory, Tenner, & Biehl, 2011.
Materials Science and Chemical Engineering
In materials science, the modification and functionalization of polymers and small molecules are of significant interest. Studies involving closely related compounds, such as acetophenone and its derivatives, have been conducted to enhance the properties of materials for various applications. For example, the selective synthesis of 1-phenylethanol from acetophenone using supercritical CO2 as a solvent was investigated, showcasing the environmental benefits and efficiency of using supercritical CO2 in chemical reactions More & Yadav, 2018.
Chemical Reactions and Mechanisms
Research on the chemical reactivity and mechanisms involving 2-(3-Chlorophenyl)-1-phenylethanone and related compounds provides insights into their potential applications. For instance, the study of photodecarboxylation reactions of 2-phenylpropionic acid, which shares structural similarities with 2-(3-Chlorophenyl)-1-phenylethanone, reveals important mechanistic pathways that could be exploited in synthetic chemistry to produce various valuable compounds Jiménez, Miranda, & Tormos, 1995.
Antimicrobial and Molecular Docking Studies
The exploration of antimicrobial properties and molecular docking studies of compounds structurally related to 2-(3-Chlorophenyl)-1-phenylethanone has been reported. For example, the study of molecular structure, spectroscopic, and antimicrobial activity of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone indicates potential applications in designing compounds with antimicrobial properties Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXPIFADCVUZSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289231 | |
| Record name | 2-(3-chlorophenyl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-1-phenylethanone | |
CAS RN |
27798-43-2 | |
| Record name | NSC59912 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-chlorophenyl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



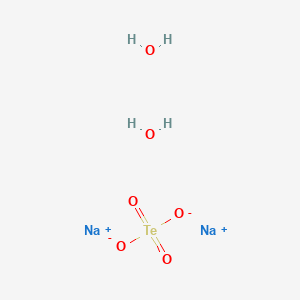
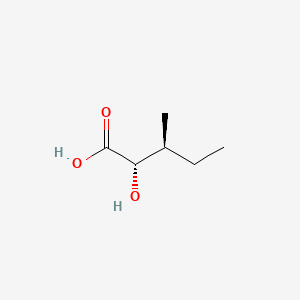

![4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine](/img/structure/B1584118.png)

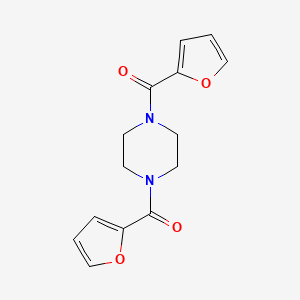
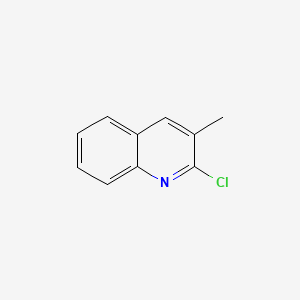
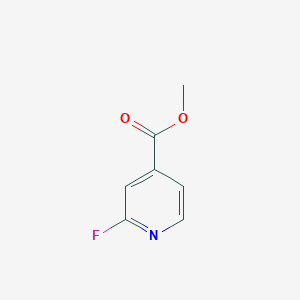
![Ethyl 2-(benzo[d]thiazol-2-yl)acetate](/img/structure/B1584130.png)
